3-(2,4-Dimethoxyphenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one
Description
This compound features a propan-1-one backbone substituted with a 2,4-dimethoxyphenyl group at the C3 position and a 4-((4-fluorophenyl)sulfonyl)piperidin-1-yl moiety at the C1 position.
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO5S/c1-28-18-7-3-16(21(15-18)29-2)4-10-22(25)24-13-11-20(12-14-24)30(26,27)19-8-5-17(23)6-9-19/h3,5-9,15,20H,4,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAITLIAPKTCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(2,4-Dimethoxyphenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by a propanone core linked to a piperidine ring and two methoxy groups on the phenyl moiety. The sulfonyl group attached to the piperidine enhances its pharmacological properties. The molecular formula is , and its molecular weight is approximately 373.46 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial replication and survival.
- Synergistic Effects : The compound may exhibit synergistic effects when combined with other antibiotics, enhancing their efficacy and reducing resistance development.
- Biofilm Disruption : Inhibition of biofilm formation has been observed, which is crucial as biofilms can protect bacteria from antibiotic treatment .
Cytotoxicity and Safety Profile
Preliminary toxicity assessments indicate that related compounds exhibit low hemolytic activity, suggesting a favorable safety profile:
- Hemolytic activity (% lysis): Ranges from to , indicating low toxicity compared to standard controls like Triton X-100.
- Non-cytotoxicity was confirmed with IC50 values exceeding , indicating a potential for safe therapeutic use .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of related sulfonamide derivatives, it was found that specific modifications in the chemical structure significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The compound's ability to penetrate bacterial membranes was attributed to its lipophilic nature due to the methoxy groups .
Case Study 2: Synergistic Drug Interactions
Another study demonstrated that combining this class of compounds with ciprofloxacin resulted in lower MIC values for both drugs, suggesting a synergistic relationship that could be exploited in clinical settings to combat resistant strains .
Comparaison Avec Des Composés Similaires
Substituent Variations on the Aromatic Ring
- 3-(2,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one (): This analog replaces the sulfonyl-piperidine group with a 4-hydroxyphenyl ring.
- (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one (): The propenone (α,β-unsaturated ketone) backbone introduces conjugation, enhancing rigidity and electronic delocalization. The 4-methoxyphenyl and piperidinylphenyl substituents differ in electronic and steric profiles compared to the target compound .
Modifications to the Piperidine/Sulfonyl Group
1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]propan-1-one () :
The sulfonyl group is attached to a pentamethylbenzyl moiety instead of piperidine. The bulky pentamethyl group may reduce solubility but improve lipophilicity and membrane permeability .3-cyclopentyl-1-[3-({1-[(4-fluorophenyl)methyl]-5-methyl-1H-imidazol-2-yl}methyl)piperidin-1-yl]propan-1-one () :
This compound incorporates an imidazole ring and cyclopentyl group, introducing nitrogen-based hydrogen-bonding sites and conformational constraints absent in the target compound .
Functional Group Additions/Replacements
- 3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide () :
The propan-1-one group is replaced with a propanamide, and a pyridinyl-imidazole fragment is added. This modification expands hydrogen-bonding capacity and introduces heteroaromaticity, likely influencing target selectivity (e.g., kinase inhibition) .
Key Research Findings and Implications
- Structural Insights : Crystal structures of chalcone derivatives () highlight the role of methoxy and sulfonyl groups in stabilizing molecular conformations through π-π stacking and hydrogen bonds .
Q & A
Q. How can researchers optimize the synthesis of 3-(2,4-Dimethoxyphenyl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key steps include:
- Using inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Employing catalysts (e.g., palladium-based catalysts for coupling reactions) to enhance reaction efficiency.
- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
- Purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of methoxy, sulfonyl, and fluorophenyl groups. For example, the 2,4-dimethoxyphenyl group exhibits distinct aromatic proton splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., 447.48 g/mol) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm, sulfonyl S=O at ~1350 cm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the three-dimensional conformation of this compound, and what software tools are recommended?
- Methodological Answer :
- Single-crystal X-ray diffraction is ideal for resolving stereochemistry. For example, the piperidin-1-yl and sulfonyl groups may adopt specific chair or boat conformations .
- Software : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. These tools handle twinned data and high-resolution refinement, critical for compounds with complex substituents .
- Key Parameters : Refinement of thermal displacement parameters (ADPs) and hydrogen-bonding networks to validate intermolecular interactions .
Q. What computational strategies can predict the biological activity of this compound against specific enzyme targets?
- Methodological Answer :
- Molecular Docking : Use tools like AutoDock Vina to simulate interactions with enzymes (e.g., kinases or sulfotransferases). The fluorophenylsulfonyl group may act as a hydrogen-bond acceptor .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP (lipophilicity) and topological polar surface area (TPSA) to predict permeability and target affinity .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over time, highlighting key binding residues .
Q. How do researchers reconcile conflicting biological activity data observed in in vitro vs. in vivo studies for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Evaluate hepatic microsomal stability to identify rapid degradation pathways (e.g., cytochrome P450 metabolism of the dimethoxyphenyl group) .
- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution using LC-MS/MS. Poor in vivo activity may correlate with low blood-brain barrier penetration .
- Proteomic Analysis : Compare target engagement in cell lysates (in vitro) vs. tissue samples (in vivo) to identify off-target effects .
Q. What experimental approaches validate the compound’s mechanism of action in modulating specific signaling pathways?
- Methodological Answer :
- Western Blotting : Quantify phosphorylation levels of pathway markers (e.g., ERK or AKT) in treated vs. untreated cells .
- Gene Knockdown/Overexpression : Use CRISPR/Cas9 or siRNA to confirm target dependency. For example, silencing a sulfotransferase enzyme may abolish the compound’s inhibitory effect .
- Fluorescence Polarization Assays : Measure direct binding to purified target proteins using fluorescently labeled analogs .
Specialized Methodological Considerations
Q. How can researchers mitigate challenges in synthesizing the 4-((4-fluorophenyl)sulfonyl)piperidine intermediate?
- Methodological Answer :
- Sulfonation Optimization : Use chlorosulfonic acid in a controlled, dropwise manner to avoid over-sulfonation. Monitor via F NMR for fluorophenyl group integrity .
- Piperidine Protection : Temporarily protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group during sulfonation to prevent side reactions .
- Purification Challenges : Employ reverse-phase HPLC to separate sulfonated byproducts, which often have similar polarities to the target intermediate .
Q. What strategies enhance the compound’s solubility for in vitro assays without altering its bioactivity?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility while minimizing cytotoxicity .
- Liposomal Encapsulation : Encapsulate the compound in phosphatidylcholine liposomes to improve aqueous dispersion .
- pH Adjustment : For ionizable groups, prepare buffered solutions (e.g., phosphate buffer at pH 7.4) to enhance solubility via salt formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
